2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 1017782-21-6) is a hexahydropyrroloquinoline derivative bearing a 2-benzyl substituent on the pyrrolo[3,4-c]quinolin-4-one core scaffold. This compound belongs to a class of heterocyclic compounds that have been broadly claimed in patents for antipsychotic, analgesic, and antidepressant utilities, with the 2-benzyl substitution explicitly encompassed within the general formula frameworks.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 1017782-21-6
Cat. No. B3363266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one
CAS1017782-21-6
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1C2C(CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C24
InChIInChI=1S/C18H18N2O/c21-18-16-12-20(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-17(14)19-18/h1-9,15-16H,10-12H2,(H,19,21)
InChIKeyQDCNAGJMBCPFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 1017782-21-6): Structural and Physicochemical Baseline for Procurement


2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 1017782-21-6) is a hexahydropyrroloquinoline derivative bearing a 2-benzyl substituent on the pyrrolo[3,4-c]quinolin-4-one core scaffold . This compound belongs to a class of heterocyclic compounds that have been broadly claimed in patents for antipsychotic, analgesic, and antidepressant utilities, with the 2-benzyl substitution explicitly encompassed within the general formula frameworks [1]. Its molecular formula is C18H18N2O with a molecular weight of 278.35 g/mol, and it is commercially available at research-grade purity (≥98%) .

Why Generic Substitution Fails for 2-Benzyl-pyrrolo[3,4-c]quinolin-4-one (1017782-21-6)


Interchanging this compound with non-benzylated or differently N2-substituted pyrrolo[3,4-c]quinolin-4-one analogs is not straightforward, primarily because the 2-benzyl group introduces a quantifiable and functionally significant shift in key physicochemical properties. Compared to the unsubstituted core scaffold, the benzyl modification increases computed logP by approximately 1.47 log units (from 1.41 to 2.88) and reduces topological polar surface area by 5.3 Ų (from 41.13 to 35.83 Ų) . These differences directly impact compound partitioning, membrane permeability, and target engagement in biological assays. Moreover, the broader hexahydropyrroloquinoline patent literature indicates that variations at the 2-position (alkyl vs. aryl vs. benzyl) are associated with distinct pharmacological profiles across antipsychotic, analgesic, and antidepressant indications [1]. Consequently, a compound with a different 2-substituent cannot be assumed to produce equivalent experimental outcomes.

Quantitative Differentiation Evidence for 2-Benzyl-pyrrolo[3,4-c]quinolin-4-one (1017782-21-6) vs. Closest Analogs


Lipophilicity Shift: +1.47 logP Units over the Unsubstituted Pyrroloquinolinone Core

The 2-benzyl substituent markedly increases calculated lipophilicity relative to the unsubstituted pyrrolo[3,4-c]quinolin-4-one core scaffold. The target compound (CAS 1017782-21-6) exhibits a computed logP of 2.88, compared to 1.41 for the 2-unsubstituted analog (CAS 653598-67-5), representing a difference of +1.47 log units . This shift moves the compound from a moderately polar region into a more lipophilic space characteristic of CNS-active small molecules.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Reduction: 35.83 Ų vs. 41.13 Ų for the Unsubstituted Core

The 2-benzyl modification reduces the topological polar surface area (TPSA) from 41.13 Ų (unsubstituted core, CAS 653598-67-5) to 35.83 Ų (target compound, CAS 1017782-21-6), a decrease of 5.3 Ų . A TPSA below 60–70 Ų is a well-established criterion for predicting favorable oral absorption and blood-brain barrier penetration in CNS drug discovery [1].

Polar surface area CNS drug-likeness Oral bioavailability

Molecular Weight Differentiation: 278.35 vs. 188.23 g/mol for the Core Scaffold

The 2-benzyl substitution increases the molecular weight by approximately 90.12 g/mol compared to the unsubstituted pyrrolo[3,4-c]quinolin-4-one core (278.35 vs. 188.23 g/mol), representing a 48% increase . This places the benzylated compound in a different molecular weight bracket that may influence pharmacokinetic properties, solubility, and target binding kinetics.

Molecular weight Fragment-based drug discovery Lead optimization

Class-Level Biological Activity: Patent-Cited Antipsychotic, Analgesic, and Antidepressant Indications for 2-Benzyl-Containing Pyrroloquinolines

U.S. Patent 4,268,513 explicitly claims hexahydropyrrolo[3,4-c]quinolines with 2-benzyl substitution within a genus of compounds demonstrating antipsychotic, analgesic, and antidepressant activities [1]. The patent identifies the 2-benzyl group among preferred substituents, noting that structural variation at the 2-position is a key determinant of the pharmacological profile. While the patent does not provide compound-specific ED50 values for the exact CAS 1017782-21-6 entity, the explicit inclusion of 2-benzyl within the claimed pharmacologically active genus provides class-level support for its biological relevance.

CNS pharmacology Antipsychotic Analgesic

Defined Stereochemical Configuration: Trans Diastereomer with Quantifiable Purity Specifications

The compound is specified and supplied as the trans diastereomer (trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one) with a minimum purity specification of 98% as confirmed by multiple independent vendors including Fluorochem and AKSci . This contrasts with the unsubstituted core scaffold (CAS 653598-67-5), which is also available as the trans form, but at a lower molecular complexity with fewer stereochemical considerations. The defined trans configuration at the 3a and 9b ring junction positions is critical for biological target engagement, as the cis diastereomer would present a fundamentally different three-dimensional pharmacophore.

Stereochemistry Diastereomeric purity Reproducibility

Optimal Research and Procurement Application Scenarios for 2-Benzyl-pyrrolo[3,4-c]quinolin-4-one (1017782-21-6)


CNS Drug Discovery: Hit-to-Lead Optimization Starting from a Lipophilic Pyrroloquinolinone Scaffold

For CNS-focused medicinal chemistry programs targeting antipsychotic or analgesic indications, this compound serves as a well-characterized starting point within the hexahydropyrroloquinoline patent space. Its computed logP of 2.88 and TPSA of 35.83 Ų place it within favorable CNS drug-like chemical space , while its explicit inclusion in U.S. Patent 4,268,513 covering antipsychotic and analgesic utilities provides a defensible intellectual property context for lead optimization [1]. The trans stereochemistry and ≥98% purity ensure reliable SAR development.

Fragment-to-Lead Chemistry: Benzyl-Decorated Scaffold for Fragment Growing Campaigns

The compound offers a well-defined molecular starting point for fragment-based drug discovery (FBDD) and fragment-growing strategies. Compared to the unsubstituted core scaffold (MW 188.23), the 2-benzyl derivative (MW 278.35) represents a logical step in systematic molecular weight progression . The benzyl group provides a synthetic handle for further derivatization (e.g., halogenation, nitration, or coupling reactions), making it a versatile intermediate for library synthesis.

Physicochemical Property Benchmarking: Comparator for Lipophilicity and PSA-Driven SAR Studies

The quantified lipophilicity difference of +1.47 logP units and -5.3 Ų TPSA relative to the unsubstituted core scaffold make this compound an ideal comparator in SAR studies exploring how N2-substituent variations impact membrane permeability, metabolic stability, and off-target binding. Researchers investigating the relationship between benzyl substitution and biological activity can use this compound as a reference point for systematic structure-property relationship (SPR) analysis.

Pharmacological Tool Compound: In Vivo Screening for CNS Activity with Defined Stereochemistry

While quantitative in vivo efficacy data for this specific CAS number is not publicly available in peer-reviewed literature, the compound's well-defined trans stereochemistry, ≥98% purity, and explicit inclusion in the pharmacologically active pyrroloquinoline patent genus make it suitable as a tool compound for phenotypic or target-based CNS screening. The compound's favorable TPSA (35.83 Ų, well below the 60–70 Ų threshold for BBB penetration [1]) supports its use in in vivo neuroscience models where passive brain penetration is desired.

Quote Request

Request a Quote for 2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.